molecular formula C12H9NO5S B8772417 4'-Nitro-4-biphenylsulfonic acid CAS No. 91493-72-0

4'-Nitro-4-biphenylsulfonic acid

Cat. No.: B8772417
CAS No.: 91493-72-0
M. Wt: 279.27 g/mol
InChI Key: YTLRCQWMAYGBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Nitro-4-biphenylsulfonic acid is a biphenyl derivative featuring a nitro (-NO₂) group at the 4' position and a sulfonic acid (-SO₃H) group at the 4 position. The sulfonic acid substituent enhances aqueous solubility and acidity compared to carboxylic acid analogs, making it valuable in pharmaceutical intermediates and specialty chemical research .

Properties

CAS No.

91493-72-0

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

4-(4-nitrophenyl)benzenesulfonic acid

InChI

InChI=1S/C12H9NO5S/c14-13(15)11-5-1-9(2-6-11)10-3-7-12(8-4-10)19(16,17)18/h1-8H,(H,16,17,18)

InChI Key

YTLRCQWMAYGBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Acidity : The sulfonic acid group (-SO₃H) in this compound is significantly more acidic (pKa ~ -6) than the carboxylic acid (-COOH, pKa ~ 4.5), enhancing its reactivity in aqueous environments .
  • Solubility : Sulfonic acid derivatives exhibit superior water solubility compared to carboxylic acid analogs, facilitating their use in biological and industrial applications .

Nitro-Sulfonic Acid Derivatives in Different Aromatic Systems

Other nitro-sulfonic acid compounds highlight variations in reactivity and applications:

Compound Name Structure CAS Number Key Findings
Sodium salt of 2-nitrophenol-4-sulfonic acid Monocyclic aromatic Not provided Undergoes reduction with sodium sulfide to form aminophenol derivatives
4-Nitropyridine-3-sulfonic acid Heterocyclic (pyridine) Not provided Used in synthesis of coordination complexes
2-Nitro-4'-aminodiphenylamine-4-sulfonic acid Biphenyl with -NH₂ 135-11-5 Research chemical for dye intermediates

Key Comparisons :

  • Reduction Reactivity: The sodium salt of 2-nitrophenol-4-sulfonic acid is reduced to aminophenol derivatives under mild conditions (e.g., sodium monosulfide), whereas biphenyl analogs like this compound may require harsher reducing agents due to steric hindrance .
  • Applications: Biphenyl sulfonic acids (e.g., 2-nitro-4'-aminodiphenylamine-4-sulfonic acid) are prioritized in dye and pharmaceutical research, while monocyclic derivatives serve as intermediates in industrial processes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.